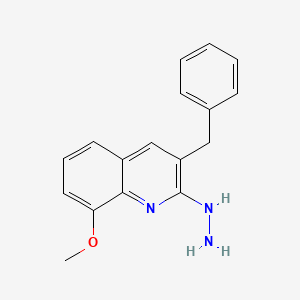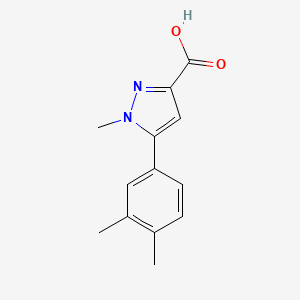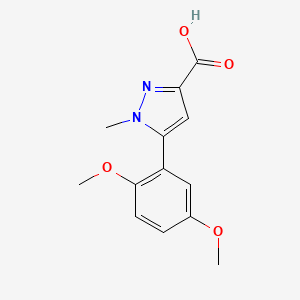![molecular formula C17H15N3O B7792826 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol](/img/structure/B7792826.png)
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol is a compound that belongs to the class of aminopyrimidine derivatives.
Méthodes De Préparation
The synthesis of 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol typically involves multiple stepsThe reaction conditions often include the use of solvents like dioxane and reagents such as ammonium thiocyanate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The compound’s structure allows it to bind to active sites on these targets, disrupting their normal function and resulting in therapeutic or biological outcomes .
Comparaison Avec Des Composés Similaires
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol can be compared with other aminopyrimidine derivatives, such as:
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: This compound has similar structural features but different substituents, leading to variations in its biological activity.
2,4-Disubstituted thiazoles: These compounds share some structural similarities but have different heterocyclic rings, resulting in distinct chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a fused pyrimidine ring system and exhibit different biological activities compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-18-16(13-6-3-2-4-7-13)11-17(19-12)20-14-8-5-9-15(21)10-14/h2-11,21H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAAIPGREQVYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B7792784.png)


![2-[2-[4-[(2-Propan-2-ylphenoxy)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7792800.png)
![4-[(2-Propan-2-ylphenoxy)methyl]benzenecarbothioamide](/img/structure/B7792805.png)
![2-[(E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]benzoicacid](/img/structure/B7792816.png)
